molecular formula C8H9FO B012008 (S)-1-(4-Fluorophenyl)ethanol CAS No. 101219-73-2

(S)-1-(4-Fluorophenyl)ethanol

Cat. No.: B012008
CAS No.: 101219-73-2
M. Wt: 140.15 g/mol
InChI Key: PSDSORRYQPTKSV-LURJTMIESA-N
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Description

Iodohippuric acid, also known as 2-iodohippuric acid, is a compound with the molecular formula C9H8INO3. It is an analog of p-aminohippuric acid and is primarily used in the determination of effective renal plasma flow. This compound is particularly significant in the field of nuclear medicine due to its high clearance rate and suitability for renography .

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodohippuric acid can be synthesized through the iodination of hippuric acid. The process involves the reaction of hippuric acid with iodine in the presence of an oxidizing agent such as nitric acid. The reaction conditions typically include a controlled temperature and pH to ensure the efficient formation of iodohippuric acid .

Industrial Production Methods

In industrial settings, iodohippuric acid is often produced as a sodium salt, known as sodium iodohippurate. This involves the iodination of hippuric acid followed by neutralization with sodium hydroxide. The product is then purified through crystallization and filtration processes to obtain high-purity iodohippuric acid .

Chemical Reactions Analysis

Types of Reactions

Iodohippuric acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from the iodination of hippuric acid is iodohippuric acid itself. In isotopic exchange reactions, the product is typically a radiolabeled version of iodohippuric acid, such as 123I-iodohippuric acid .

Scientific Research Applications

Iodohippuric acid has a wide range of applications in scientific research:

Mechanism of Action

Iodohippuric acid exerts its effects primarily through its ability to be rapidly cleared by the kidneys. After intravenous administration, it is quickly taken up by renal tubular cells and excreted into the urine. This rapid clearance allows for effective imaging of renal function. The molecular targets involved include renal tubular transporters that facilitate the uptake and excretion of iodohippuric acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iodohippuric acid is unique due to its high clearance rate and suitability for renography. Its ability to be labeled with radioiodine makes it particularly valuable in nuclear medicine for producing high-quality functional images of the kidneys .

Properties

IUPAC Name

(1S)-1-(4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDSORRYQPTKSV-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101219-73-2
Record name (-)-1-(4-Fluorophenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101219-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-1-(4-Fluorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-(4-Fluorophenyl)ethanol was prepared by mixing 10 g (72 mmol) of 4-fluorophenylacetophenone and 2.74 g (72 mmol) of sodium borohydride in 100 mL of ethanol. After one hour the solvent was removied under vacuum and the residue was taken up in diethyl ether. The ether solution was dried over anhydrous magnesium sulfate and evaporated to yield the crude product which was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dichloro(p-cymene)ruthenium(II) dimer (1.2 mg, 2 μmol, 0.5 mol %) and a chiral ligand (M=Ru, R=i-Pr, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in 1,4-dioxane (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 105° C. After the mixture was cooled to room temperature, p-fluoroacetophenone (0.4 mmol), 1,4-dioxane (2 mL) and a solution of sodium carbonate in 1,4-dioxane (0.8 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 24 h under H2 (5 atm) at 10° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent: ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(p-fluorophenyl)ethanol was obtained and the ee value (ee=98%) was measured by GC analysis.
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
1.2 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What experimental techniques were used to study the chiral recognition of (S)-1-(4-Fluorophenyl)ethanol with butan-2-ol?

A2: Researchers employed a combination of resonant two-photon ionization (R2PI) spectroscopy, infrared depletion spectroscopy, and mass spectrometry to investigate the diastereomeric complexes formed between this compound and the enantiomers of butan-2-ol. [, ] These techniques allowed for the identification of unique spectroscopic signatures of the complexes, revealing differences in their ground and excited states. [] Density functional theory (DFT) calculations were also used to support the experimental findings and elucidate the structural differences between the diastereomeric complexes. []

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